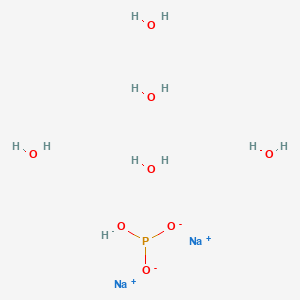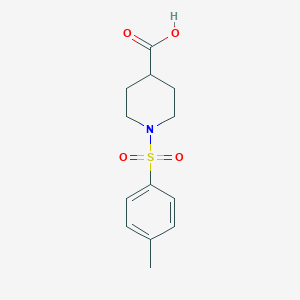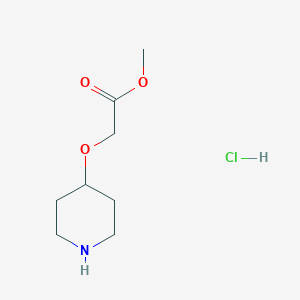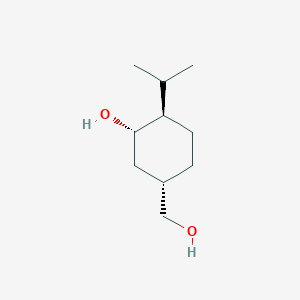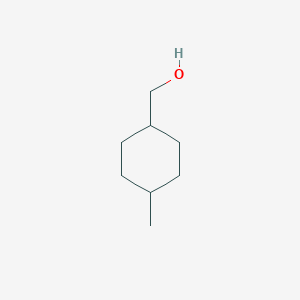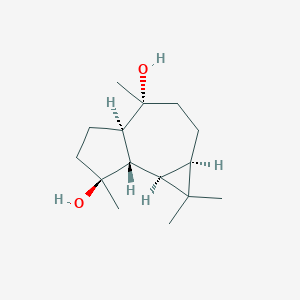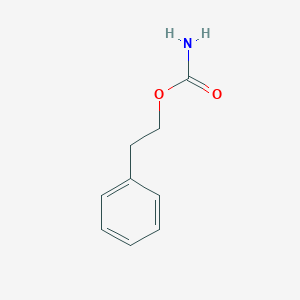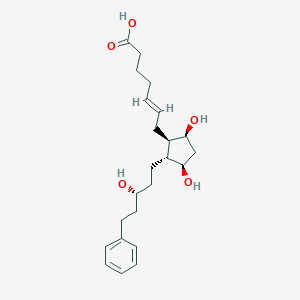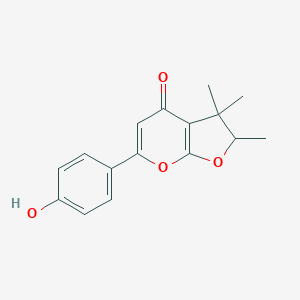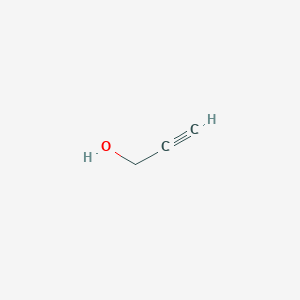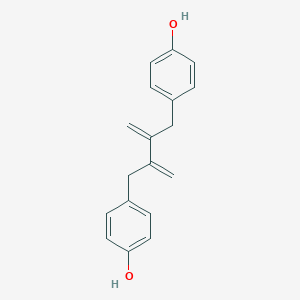
Anolignan B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anolignan B is a chemical compound with the formula C₁₈H₁₈O₂ . It is a type of lignan, a class of compounds found in plants . Anolignan B is specifically found in the ground stems of Anogeissus acuminata .
Molecular Structure Analysis
Anolignan B consists of buta-1,3-diene substituted by 4-hydroxybenzyl groups at positions 2 and 3 . The molecule contains a total of 38 atoms, including 18 Hydrogen atoms, 18 Carbon atoms, and 2 Oxygen atoms .Physical And Chemical Properties Analysis
Anolignan B has a molecular mass of 266.334 Da . It has a density of 1.1±0.1 g/cm³, a boiling point of 468.4±35.0 °C at 760 mmHg, and a flash point of 221.9±20.5 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-inflammatory Activities
Anolignan B, isolated from the roots of Terminalia sericea, has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It also exhibited anti-inflammatory properties, inhibiting the cyclooxygenase enzymes COX-1 and COX-2. Notably, anolignan B did not demonstrate any potential mutagenic effects in the Ames test (Eldeen, Elgorashi, Mulholland, & van Staden, 2006).
Anticancer Potential
Anolignan B, along with other compounds from Terminalia bellerica, has been identified as a potential inhibitor of estrogen receptor alpha (ER-α), which is implicated in breast cancer. This compound demonstrated the highest docking score towards ER-α in an in silico study, suggesting its potential as a selective inhibitor in breast cancer treatment (Chakrabarty, 2017).
Synthesis Methods
Research on anolignan B includes the development of synthesis methods, such as using ruthenium-catalyzed cross-enyne metathesis. This method was instrumental in constructing the 1,3-diene moieties of anolignan A and B, demonstrating the feasibility of producing these compounds in a laboratory setting (Mori, Tonogaki, & Nishiguchi, 2002).
Eigenschaften
CAS-Nummer |
158081-98-2 |
|---|---|
Produktname |
Anolignan B |
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
4-[3-[(4-hydroxyphenyl)methyl]-2-methylidenebut-3-enyl]phenol |
InChI |
InChI=1S/C18H18O2/c1-13(11-15-3-7-17(19)8-4-15)14(2)12-16-5-9-18(20)10-6-16/h3-10,19-20H,1-2,11-12H2 |
InChI-Schlüssel |
VVKZAZVVUAFFGF-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |
Kanonische SMILES |
C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |
Andere CAS-Nummern |
158081-98-2 |
Synonyme |
2,3-bis-(4-hydroxybenzyl)-1,3-butadiene anolignan B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



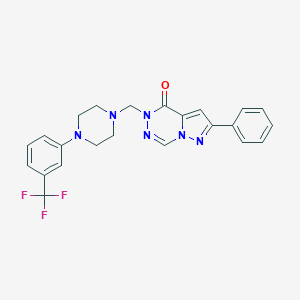
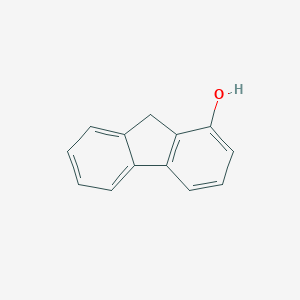
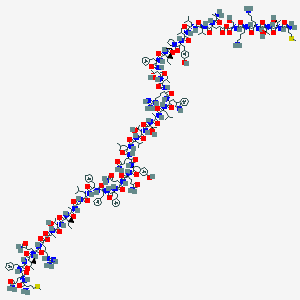
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
